![molecular formula C19H21FN4O3S B2473658 5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-71-4](/img/structure/B2473658.png)
5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H21FN4O3S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thiazolo[3,2-b][1,2,4]triazole
- Substituents :
- 4-Fluorophenyl group
- 1,4-Dioxa-8-azaspiro[4.5]decane moiety
- Methyl group at the 2-position of the thiazole
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits significant affinity for sigma receptors, particularly σ1 receptors, which are implicated in several neurobiological processes. Studies have shown that related compounds with similar structures demonstrate high binding affinities (K(i) values) in the nanomolar range for these receptors .
- Antitumor Activity : Preliminary in vitro studies suggest that the compound may exhibit antitumor properties. For instance, derivatives of the spiro compound have shown selective accumulation in tumor tissues during imaging studies using positron emission tomography (PET), indicating potential utility in cancer diagnostics and therapy .
- Neuroprotective Effects : The sigma receptor modulation by this compound suggests possible neuroprotective effects. Compounds that target σ1 receptors have been associated with neuroprotection in models of neurodegeneration .
Table 1: Summary of Biological Activities
Case Study: Tumor Imaging with Sigma Ligands
A notable study utilized a radiolabeled derivative of the compound to evaluate its potential for tumor imaging. The study reported significant accumulation in human carcinoma and melanoma models during PET imaging. The results indicated that compounds with favorable lipophilicity and σ1 receptor affinity could enhance tumor imaging capabilities and possibly serve as therapeutic agents .
The mechanism through which this compound exerts its biological effects likely involves:
- Sigma Receptor Modulation : By binding to σ1 receptors, the compound may influence intracellular signaling pathways associated with cell proliferation and apoptosis.
- Interaction with Acetylcholine Transporters : The selectivity observed for vesicular acetylcholine transporters suggests a role in cholinergic signaling pathways, potentially impacting cognitive functions and neuroprotection .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-2-4-14(20)5-3-13)23-8-6-19(7-9-23)26-10-11-27-19/h2-5,15,25H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKLNBPRIOOTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.